Cas no 118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-)
118237-84-6 structure
Product Name:6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
Numero CAS:118237-84-6
MF:C11H14N4OS
MW:250.320060253143
CID:187110
PubChem ID:3000252
Update Time:2025-04-19
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
- 9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-(1)-
- 118237-84-6
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-
- NSC 614843
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-(1)-
- Carbocyclic-2',3'-dideoxy-6-mercaptopurine nucleoside
- NSC614843
- DTXSID40152052
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-
- C-dd-6-SH-purinenucleoside
- [(1R,3S)-3-(6-sulfanylpurin-9-yl)cyclopentyl]methanol
- SCHEMBL10475418
-
- Inchi: 1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1
- Chiave InChI: HHDJBCHYDZERTN-SFYZADRCSA-N
- Sorrisi: S=C1C2=C(NC=N1)N(C=N2)[C@H]1CC[C@@H](CO)C1
Proprietà calcolate
- Massa esatta: 250.089
- Massa monoisotopica: 250.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 94.5Ų
Proprietà sperimentali
- Densità: 1.61
- Punto di ebollizione: 541.9°C at 760 mmHg
- Punto di infiammabilità: 281.5°C
- Indice di rifrazione: 1.809
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso